molecular formula C22H22N2O5S B11409442 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409442
M. Wt: 426.5 g/mol
InChI Key: IGQMBQYNESKHJR-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a chromene-2-carboxamide core linked via a sulfonamide group to a 4-methylpiperidine moiety. The chromene ring (4-oxo-4H-chromene) is a privileged scaffold in medicinal chemistry, known for its diverse bioactivities, including anti-inflammatory, anticancer, and anticonvulsant properties . The sulfonamide-piperidine component enhances solubility and modulates pharmacokinetic properties, while the 4-methyl group on the piperidine ring may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H22N2O5S/c1-15-10-12-24(13-11-15)30(27,28)17-8-6-16(7-9-17)23-22(26)21-14-19(25)18-4-2-3-5-20(18)29-21/h2-9,14-15H,10-13H2,1H3,(H,23,26)

InChI Key

IGQMBQYNESKHJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Molecular Weight Key Findings Reference
N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide (Target Compound) 4-methyl 440.51 g/mol Prototype with balanced lipophilicity and solubility; potential CNS activity inferred from analogs .
BH37261: 6-Methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 3-methyl 440.51 g/mol Reduced steric hindrance at piperidine C3 may enhance target engagement .
Compound 14: N-(4-((4,4-Dimethylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 4,4-dimethyl N/A Bulkier substituents decrease metabolic clearance but may reduce binding affinity .

Core Heterocycle Modifications

Compound Name Core Structure Molecular Weight Pharmacological Activity Reference
Target Compound Chromene-2-carboxamide 440.51 g/mol Chromene core associated with anticonvulsant and anti-inflammatory activity .
Compound 13: N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide Nitrofuran-2-carboxamide N/A Nitrofuran moiety confers antimicrobial activity .
7-Cyclopentyl-N,N-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine N/A Pyrrolopyrimidine core enhances kinase inhibition (e.g., JAK2) .

Sulfonamide-Linked Amine Variations

Compound Name Amine Substituent Molecular Weight Key Findings Reference
Target Compound 4-Methylpiperidine 440.51 g/mol Optimal balance of lipophilicity and solubility for blood-brain barrier penetration .
N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride 4-Ethylpiperazine N/A Piperazine improves aqueous solubility but may increase off-target effects .
N-[4-(Methyl(phenyl)sulfamoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide Methyl(phenyl)amine 434.47 g/mol Aromatic substituents enhance π-π stacking but reduce metabolic stability .

Additional Chromene Ring Substitutions

Compound Name Chromene Substitution Molecular Weight Biological Activity Reference
Target Compound None 440.51 g/mol Baseline activity; used as a reference in SAR studies .
BH37269: 6-Methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide 6-Methyl 440.51 g/mol Methyl group at C6 enhances anticonvulsant activity .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 3-Carboxamide N/A Methoxyphenethyl group improves analgesic activity .

Research Findings and Implications

  • Piperidine Substituents : The 4-methyl group on piperidine in the target compound offers moderate steric bulk, favoring both solubility and target binding. Bulkier groups (e.g., 4,4-dimethyl in Compound 14) reduce metabolic clearance but may hinder receptor interactions .
  • Core Heterocycle : The chromene core in the target compound is associated with neuroprotective and anti-inflammatory effects, whereas nitrofuran analogs (e.g., Compound 13) prioritize antimicrobial applications .
  • Sulfonamide Linker : Piperidine-based sulfonamides (target compound) generally exhibit better CNS penetration compared to piperazine derivatives (e.g., compound), which may enhance systemic circulation .
  • Chromene Modifications : Substituents at the chromene C6 position (e.g., BH37269) significantly improve anticonvulsant activity, suggesting a critical role for hydrophobic interactions in target engagement .

Biological Activity

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, characterized by its complex structure and diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S with a molecular weight of 454.5 g/mol. The compound features a chromene core, a sulfonamide linkage, and a piperidine ring, which contribute to its pharmacological potential.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : The compound has been shown to inhibit various inflammatory pathways, potentially by modulating the activity of specific kinases and proteases involved in inflammation.
  • Anticancer Properties : Studies indicate that it may affect cancer cell proliferation through the inhibition of key signaling pathways, making it a candidate for further development in cancer therapy.
  • Enzyme Interaction : The compound interacts with several enzymes and receptors, potentially altering cellular functions. For instance, it may inhibit certain kinases that play a role in tumor progression.

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions to yield high-purity products. Typical steps include:

  • Formation of the Chromene Core : This involves the reaction of appropriate precursors under controlled conditions.
  • Sulfonamide Linkage Creation : A sulfonamide group is introduced to enhance the compound's biological activity.
  • Piperidine Ring Incorporation : The piperidine moiety is added to improve pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
5,7-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromeneC23H26N2O5SSimilar chromene core; different methyl substitutions
6-methyl-N-{4-[ (2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromeneC22H24N2O5SVariation in piperidine substitution
7-methyl-N-{4-[ (4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromeneC23H24N2O5SDifferent position of methyl group on chromene

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with this compound, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in specific types of cancer cells.
  • Mechanistic Insights : Mechanistic studies indicated that the compound affects signaling pathways related to cell survival and proliferation, providing insights into its anticancer mechanisms.

Q & A

Basic Synthesis & Characterization

Q: What are the key steps and analytical methods for synthesizing and confirming the structure of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide? A:

  • Synthesis Steps :
    • Core Formation : Construct the chromene-2-carboxamide core via cyclization of substituted salicylaldehyde derivatives with malonic acid derivatives under acidic conditions .
    • Sulfonylation : Introduce the 4-methylpiperidin-1-yl sulfonyl group to the phenyl ring using sulfonyl chloride intermediates in anhydrous solvents (e.g., DCM or DMF) .
    • Coupling Reactions : Amide bond formation between the chromene-carboxylic acid and the sulfonylated aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Analytical Methods :
    • TLC for reaction progress monitoring .
    • NMR (¹H/¹³C) to confirm functional groups and connectivity .
    • HPLC/MS for purity assessment (>95%) and molecular weight verification .

Advanced Synthesis Challenges

Q: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses of this compound? A:

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation and coupling steps to enhance solubility and reaction efficiency .
  • Catalyst Use : Triethylamine or DMAP as catalysts to accelerate sulfonylation and amide bond formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Biological Activity Profiling

Q: What methodologies are recommended for initial biological screening of this compound’s anticancer or antimicrobial potential? A:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
    • Microbial Inhibition : Evaluate antibacterial activity via broth microdilution (MIC values) against E. coli and S. aureus .
  • Target Identification :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
    • Cellular Uptake : Track intracellular localization via fluorescence tagging (if chromene core is derivatized) .

Structure-Activity Relationship (SAR) Studies

Q: How can structural modifications to the 4-methylpiperidin-1-yl sulfonyl group influence bioactivity? A:

  • Piperidine Substitution : Replace 4-methyl with bulkier groups (e.g., 4-ethyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Sulfonyl Linker : Shorten the sulfonyl group to reduce metabolic instability while maintaining target affinity .
  • Chromene Modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 6/7 to boost anticancer activity .
  • Validation : Compare IC₅₀ values across derivatives using dose-response assays .

Mechanistic & Interaction Studies

Q: What experimental designs are suitable for elucidating the mechanism of action of this compound? A:

  • Biochemical Assays :
    • Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for target enzymes .
    • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
  • Cellular Studies :
    • Western Blotting : Assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
    • Gene Knockdown : siRNA-mediated silencing of putative targets to confirm functional relevance .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between high synthetic purity and low observed bioactivity? A:

  • Structural Confirmation : Re-analyze NMR data to rule out regioisomers or stereochemical mismatches .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect compound aggregation at assay concentrations .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles to enhance bioavailability .
  • Off-Target Screening : Profile activity against unrelated targets (e.g., GPCRs) to identify non-specific effects .

Computational & Physicochemical Profiling

Q: Which computational tools and parameters are critical for predicting drug-likeness and bioavailability? A:

  • Physicochemical Properties :
    • LogP : Calculate via ChemDraw or SwissADME to assess lipophilicity (ideal range: 2–5) .
    • Solubility : Use QikProp to predict aqueous solubility (logS > −4) .
  • Molecular Modeling :
    • Docking Studies : Autodock Vina for binding pose prediction with target proteins (e.g., PI3K) .
    • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME or ADMETlab for toxicity, CYP inhibition, and BBB permeability .

Reproducibility & Scalability

Q: What steps ensure reproducibility in synthesizing this compound across different laboratories? A:

  • Protocol Standardization : Document exact solvent volumes, catalyst equivalents, and reaction times .
  • Batch Consistency : Use HPLC to validate purity across batches (>95%) and archive reference spectra .
  • Scale-Up Adjustments : Optimize stirring rate and cooling efficiency for exothermic steps during gram-scale synthesis .

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